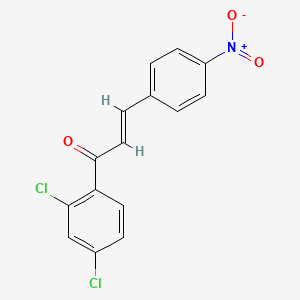

(2E)-1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one

Beschreibung

Eigenschaften

IUPAC Name |

(E)-1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO3/c16-11-4-7-13(14(17)9-11)15(19)8-3-10-1-5-12(6-2-10)18(20)21/h1-9H/b8-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZYMVHGKZNEOY-FPYGCLRLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to yield the desired chalcone.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure product.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are employed.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under appropriate conditions to achieve substitution reactions.

Major Products

Oxidation: Epoxides and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted chalcones with different functional groups.

Wissenschaftliche Forschungsanwendungen

(2E)-1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of (2E)-1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can modulate the activity of enzymes and proteins, leading to its observed biological effects. The nitro and dichloro substituents on the aromatic rings also contribute to its reactivity and interaction with molecular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Observations :

- Electron-withdrawing groups (e.g., NO2, Cl) improve antifungal activity but may reduce selectivity due to increased cytotoxicity .

- Substitution with amino groups (e.g., 4-aminophenyl) enhances antiparasitic activity via hydrogen bonding with target enzymes .

Nonlinear Optical (NLO) Properties

The NLO performance of chalcones correlates with π-conjugation and electron donor-acceptor asymmetry.

Table 2: NLO Properties of Dichlorophenyl/Nitrophenyl Chalcones

Key Observations :

Crystallographic and Structural Comparisons

Crystal packing and intermolecular interactions are influenced by substituent electronegativity and steric effects.

Table 3: Structural Parameters of Selected Chalcones

Biologische Aktivität

The compound (2E)-1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antifungal effects, and potential mechanisms of action based on various studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12Cl2N2O3. The compound features a central double bond in the E configuration, which is crucial for its biological activity. The presence of electron-withdrawing groups such as nitro and dichloro enhances its reactivity and biological efficacy.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound. A significant finding is its effect on various cancer cell lines, particularly in inducing apoptosis and inhibiting cell proliferation.

Case Study: Antiproliferative Effects

In a study examining the effects of chalcone derivatives, this compound demonstrated notable antiproliferative effects against chronic lymphocytic leukemia (CLL) cell lines. The compound exhibited IC50 values ranging from 0.17 to 2.69 µM in different cell lines, showing a strong pro-apoptotic effect with over 80% apoptosis at concentrations around 10 µM .

The mechanism by which this compound induces apoptosis appears to involve the generation of reactive oxygen species (ROS). The study indicated that pre-treatment with antioxidants significantly increased cell viability, suggesting that ROS plays a critical role in mediating the compound's cytotoxic effects .

Antifungal Activity

In addition to its anticancer properties, this compound has exhibited antifungal activity against several pathogenic fungi.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Key findings include:

| Structural Feature | Effect |

|---|---|

| Nitro group | Enhances cytotoxicity and pro-apoptotic effects |

| Dichloro substitution | Increases reactivity and potential for binding to biological targets |

| E configuration | Critical for maintaining biological activity |

Q & A

Q. Advanced

- X-ray Crystallography : Resolves bond lengths (e.g., C=O: ~1.22 Å, C=C: ~1.34 Å) and dihedral angles between aromatic rings. For example, the 2,4-dichlorophenyl and 4-nitrophenyl groups may form a dihedral angle of 15–25° .

- DFT Calculations : Predict HOMO-LUMO gaps (e.g., ~4.2 eV) and electrostatic potential maps to identify reactive sites .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Cl···H, O···H contacts) contributing to crystal packing .

How do substituents (Cl, NO2_22) influence reactivity and biological activity?

Q. Advanced

- Electronic Effects : The electron-withdrawing Cl and NO groups increase electrophilicity of the α,β-unsaturated carbonyl, enhancing susceptibility to nucleophilic attack (e.g., Michael addition).

- Bioactivity : Structural analogs exhibit antimicrobial activity (MIC: 8–32 µg/mL against S. aureus) and anticancer potential (IC: ~20 µM in MCF-7 cells). These effects correlate with substituent electronegativity and lipophilicity .

What methodologies resolve contradictions in reported bioactivity data?

Q. Advanced

- Dose-Response Validation : Replicate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- SAR Studies : Compare analogs (e.g., 4-Cl vs. 4-Br substitution) to isolate substituent contributions.

- Molecular Docking : Simulate interactions with target proteins (e.g., E. coli DNA gyrase) to rationalize activity variations .

How is the compound optimized for catalytic applications?

Q. Advanced

- Substitution Reactions : Introduce electron-donating groups (e.g., -OCH) to modulate redox potential.

- Coordination Chemistry : Complexation with transition metals (e.g., Cu) enhances catalytic efficiency in oxidation reactions.

- Kinetic Studies : Monitor reaction rates under varied conditions (e.g., solvent polarity, temperature) to refine catalytic cycles .

What are the challenges in computational modeling of its nonlinear optical (NLO) properties?

Q. Advanced

- Basis Set Selection : Use hybrid functionals (B3LYP) with 6-311++G(d,p) basis sets for accurate polarizability calculations.

- Solvent Effects : Include PCM models to simulate solvent-induced dipole moment changes.

- Hyperpolarizability (β) : Values ≈ 1.5 × 10 esu suggest potential NLO applications, but experimental validation via EFISHG is critical .

Key Notes

- Methodological rigor is critical for reproducibility, especially in bioactivity and computational studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.